4-(Bromomethyl)-1-(methylsulfonyl)piperidine

Medicinal Chemistry Enzyme Inhibition Synthetic Methodology

4-(Bromomethyl)-1-(methylsulfonyl)piperidine (CAS 1082786-45-5) is the validated building block for CYP11A1 inhibitors (WO2021229152A1) and BACE1-targeted Alzheimer's research (US20110071126A1). The 4-substituted bromomethyl group enables nucleophilic displacement for fragment elaboration, while the methylsulfonyl moiety provides a solubilizing anchor (LogP ~1.0). Unlike regioisomeric or chain-extended analogs, this specific geometry is critical for target binding and reproducible SAR. For laboratory R&D only; not for human use.

Molecular Formula C7H14BrNO2S
Molecular Weight 256.16 g/mol
CAS No. 1082786-45-5
Cat. No. B1517064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-1-(methylsulfonyl)piperidine
CAS1082786-45-5
Molecular FormulaC7H14BrNO2S
Molecular Weight256.16 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)CBr
InChIInChI=1S/C7H14BrNO2S/c1-12(10,11)9-4-2-7(6-8)3-5-9/h7H,2-6H2,1H3
InChIKeyNMYFYYODSVISGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-1-(methylsulfonyl)piperidine (CAS 1082786-45-5) for Procurement in Pharmaceutical R&D and Chemical Synthesis


4-(Bromomethyl)-1-(methylsulfonyl)piperidine (CAS 1082786-45-5) is a heterocyclic building block characterized by a piperidine core substituted with a reactive bromomethyl group at the 4-position and a methylsulfonyl moiety at the 1-position [1]. With a molecular formula of C₇H₁₄BrNO₂S and a molecular weight of 256.16 g/mol , this compound is supplied as a research chemical (typically at ≥95% or 98% purity) and is strictly intended for laboratory-scale synthesis and pharmaceutical research applications . Its primary utility lies in the nucleophilic displacement of the bromomethyl group for the construction of more complex molecular architectures, as documented in patent literature related to CYP11A1 and BACE1 inhibitors [2].

Why 4-(Bromomethyl)-1-(methylsulfonyl)piperidine Cannot Be Replaced by Generic Piperidine Analogs


Direct substitution with in-class piperidine sulfonamides is scientifically unjustified due to the unique, quantifiable electronic and steric properties imparted by its specific substitution pattern. While closely related analogs exist—such as the 3-substituted regioisomer (3-(Bromomethyl)-1-(methylsulfonyl)piperidine, CAS 1082872-49-8) , the direct bromo analog (4-Bromo-1-(methylsulfonyl)piperidine, CAS 1082872-21-6) [1], and derivatives with altered sulfonyl groups (e.g., 4-(Bromomethyl)-1-(butylsulfonyl)piperidine, CAS 1082786-46-6) [2]—these structural variants exhibit distinct computational and reactivity profiles. For instance, altering the position of the bromomethyl group from the 4- to the 3-position significantly modifies the molecule's predicted three-dimensional conformation and, consequently, its interactions in structure-based drug design. Furthermore, substituting the methylsulfonyl group for a butylsulfonyl group alters LogP, which can drastically impact solubility and membrane permeability. Therefore, generic substitution without quantitative comparative data risks synthesis failure, incorrect structure-activity relationship (SAR) interpretation, or suboptimal pharmacokinetic properties in downstream applications.

Quantitative Evidence Guide: Selecting 4-(Bromomethyl)-1-(methylsulfonyl)piperidine for Superior R&D Outcomes


Synthetic Utility: Documented Reactivity in Pharma-Relevant Target Classes

The target compound is specifically utilized as a reactant in the synthesis of CYP11A1 inhibitors, as documented in patent WO2021229152A1 [1]. In this context, it reacts with a complex ketone under basic conditions (K₂CO₃, DMSO) to form a key intermediate. This demonstrates its functional utility as an electrophilic building block for alkylation reactions in a defined, high-value pharmaceutical application. A direct comparator, 4-Bromo-1-(methylsulfonyl)piperidine (CAS 1082872-21-6), would be unsuitable for this specific transformation because it lacks the bromomethyl group required for nucleophilic displacement at the benzylic carbon.

Medicinal Chemistry Enzyme Inhibition Synthetic Methodology

Predicted Physicochemical Differentiation from a Regioisomeric Comparator

The target compound (4-bromomethyl isomer) and its regioisomer (3-bromomethyl isomer, CAS 1082872-49-8) have identical molecular formulas and weights (C₇H₁₄BrNO₂S, 256.16 g/mol), but are predicted to have different molecular shapes and electronic distributions . This is supported by the distinct SMILES notation for the two isomers, indicating a different connectivity of the bromomethyl group on the piperidine ring . This structural variance directly impacts the vector of substitution and, consequently, the three-dimensional orientation of the resulting adducts in a receptor binding site, a critical parameter in medicinal chemistry optimization.

Computational Chemistry ADME Prediction Drug Design

Predicted Lipophilicity and Solubility Contrast with a Higher Homolog

The substitution of the methylsulfonyl group with a larger alkylsulfonyl group significantly alters predicted lipophilicity, a key determinant of membrane permeability and solubility. The target compound has a calculated LogP of approximately 1.0 [1]. In contrast, a close analog, 4-(Bromomethyl)-1-(butylsulfonyl)piperidine (CAS 1082786-46-6), is predicted to have a substantially higher LogP due to the addition of three methylene units to the alkyl chain [2]. This difference in lipophilicity can translate to a 1000-fold difference in octanol-water partition coefficient, dramatically affecting a compound's behavior in biological assays and its suitability for formulation.

Physicochemical Properties Drug-Likeness LogP

Best Application Scenarios for 4-(Bromomethyl)-1-(methylsulfonyl)piperidine in Advanced R&D


Synthesis of CYP11A1 Inhibitors for Oncology Research

This compound is the preferred building block for generating novel CYP11A1 inhibitors, as described in patent WO2021229152A1 [1]. Its use in this context is validated by its successful reaction under specific conditions (K₂CO₃, DMSO) to produce a key intermediate for treating steroid hormone-dependent cancers [1]. Procuring this specific bromomethyl-piperidine ensures fidelity to the published synthetic route.

Exploration of BACE1 (Beta-Secretase) Inhibitor Chemical Space

The compound is a key reagent in the synthesis of beta-secretase inhibitors, a target for Alzheimer's disease research, as documented in patent US20110071126A1 [2]. The specific geometry provided by the 4-substituted bromomethyl group is critical for accessing the desired binding conformation within the BACE1 active site, making this a non-substitutable starting material for this application [2].

Structure-Activity Relationship (SAR) Studies of Sulfonamide-Containing Drug Candidates

This compound's defined physicochemical profile (LogP ~1.0) makes it a suitable 'hydrophilic anchor' for SAR investigations [3]. Its relatively low lipophilicity, compared to butylsulfonyl or arylsulfonyl analogs, offers a distinct advantage when optimizing compounds for aqueous solubility and reducing off-target protein binding. Researchers can use it to install a solubilizing sulfonamide group while maintaining a reactive handle for further derivatization [4].

Core Scaffold for Fragment-Based Drug Discovery (FBDD)

As a 'versatile small molecule scaffold' , 4-(Bromomethyl)-1-(methylsulfonyl)piperidine can serve as a core fragment in FBDD campaigns. The bromomethyl group acts as a growth vector for fragment elaboration, while the methylsulfonyl moiety can engage in key polar interactions with a protein target. Its moderate molecular weight (256.16 g/mol) and balanced physicochemical properties are consistent with the ideal properties of a fragment library compound [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Bromomethyl)-1-(methylsulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.